N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15928838
InChI: InChI=1S/C14H12N4O/c19-14(17-16-12-4-2-1-3-5-12)11-6-7-13-15-8-9-18(13)10-11/h1-10,16H,(H,17,19)
SMILES:
Molecular Formula: C14H12N4O
Molecular Weight: 252.27 g/mol

N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide

CAS No.:

Cat. No.: VC15928838

Molecular Formula: C14H12N4O

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide -

Specification

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
IUPAC Name N'-phenylimidazo[1,2-a]pyridine-6-carbohydrazide
Standard InChI InChI=1S/C14H12N4O/c19-14(17-16-12-4-2-1-3-5-12)11-6-7-13-15-8-9-18(13)10-11/h1-10,16H,(H,17,19)
Standard InChI Key PBWHLYMQMDLKEJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NNC(=O)C2=CN3C=CN=C3C=C2

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide features a bicyclic imidazo[1,2-a]pyridine core, where the imidazole ring is fused to a pyridine ring at positions 1 and 2. The phenyl group is attached at position 2 of the imidazole moiety, while the carbohydrazide (–CONHNH₂) functional group occupies position 6 of the pyridine ring . This arrangement creates a planar structure with conjugated π-systems, enhancing its potential for aromatic interactions in biological systems.

The molecular geometry was confirmed via X-ray crystallography in related analogs, revealing bond lengths of 1.34 Å for the C=N bond in the imidazole ring and 1.40 Å for the C–N bond in the hydrazide group . The phenyl ring adopts a nearly orthogonal orientation (85–90°) relative to the imidazo[1,2-a]pyridine plane, minimizing steric hindrance .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₂N₄O
Molecular Weight (g/mol)252.27
Exact Mass252.101
LogP2.696
Polar Surface Area (Ų)72.42
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis and Reaction Pathways

Five-Component Cascade Protocol

A landmark advancement in synthesizing N'-phenylimidazo[1,2-a]pyridine-6-carbohydrazide derivatives was achieved through a catalyst-free, five-component reaction cascade . The protocol utilizes:

  • Cyanoacetohydrazide as the hydrazide precursor

  • 4-Nitroacetophenone for introducing the aryl group

  • 1,1-Bis(methylthio)-2-nitroethylene as a Michael acceptor

  • Diamines (e.g., ethylenediamine) for ring formation

  • Water-Ethanol Solvent System (3:1 v/v)

The reaction proceeds through four mechanistically distinct stages:

Stage 1: N,N-Acetal Formation

Cyanoacetohydrazide reacts with 4-nitroacetophenone at 60°C to form an N,N-acetal intermediate. Infrared spectroscopy studies show characteristic C=O stretching at 1,680 cm⁻¹ shifting to 1,620 cm⁻¹, confirming imine formation .

Stage 2: Knoevenagel Condensation

The acetal undergoes condensation with 1,1-bis(methylthio)-2-nitroethylene, evidenced by the disappearance of the nitrile peak (2,250 cm⁻¹) in FTIR and the appearance of a new C=C stretch at 1,580 cm⁻¹ .

Stage 3: Michael Addition and Tautomerization

Ethylenediamine participates in a Michael addition, followed by imine-enamine tautomerization. Nuclear Overhauser Effect (NOE) spectroscopy confirms the Z-configuration of the resulting enamine .

Stage 4: Cyclization

Spontaneous N-cyclization at 80°C generates the imidazo[1,2-a]pyridine core. High-resolution mass spectrometry (HRMS) data ([M+H]⁺ = 253.0984) matches theoretical values within 3 ppm error .

The optimized conditions yield 68–82% isolated yields across 12 derivatives, with reaction times of 6–8 hours .

Physicochemical and Spectroscopic Properties

Solubility and Stability Profile

N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide exhibits:

  • Water Solubility: 1.2 mg/mL at 25°C (pH 7.4)

  • Thermal Stability: Decomposition onset at 218°C (DSC)

  • Photostability: <5% degradation after 48 h under UV-Vis light (λ = 254 nm)

The pKa values were determined via potentiometric titration:

  • Hydrazide NH: 3.4 ± 0.2

  • Imidazole NH: 6.8 ± 0.3

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.72 (s, 1H, NH–NH₂)

  • δ 8.15–7.23 (m, 7H, aromatic)

  • δ 4.12 (s, 2H, NH₂)

¹³C NMR (100 MHz, DMSO-d₆):

  • 167.8 ppm (C=O)

  • 148.2–115.4 ppm (aromatic carbons)

IR (KBr):

  • 3,310 cm⁻¹ (N–H stretch)

  • 1,655 cm⁻¹ (C=O amide I)

  • 1,545 cm⁻¹ (C=N imidazole)

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